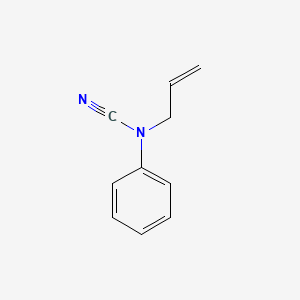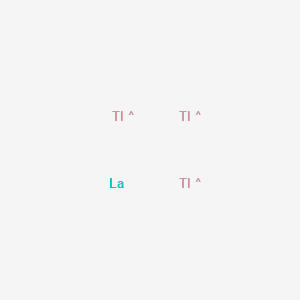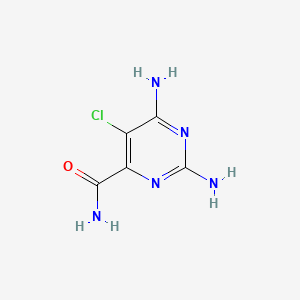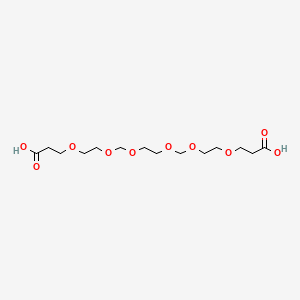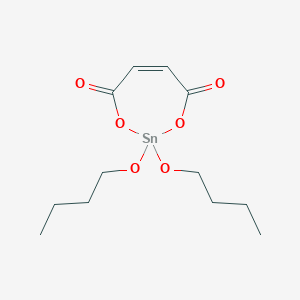
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione is a chemical compound that belongs to the family of dioxastannepins. It is known for its unique structure, which includes a tin atom bonded to two butoxy groups and a dioxastannepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione typically involves the reaction of dibutyltin oxide with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the dioxastannepine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield a variety of functionalized dioxastannepine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a catalyst in various organic reactions due to its unique tin-based structure.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with molecular targets and pathways in biological systems. The tin atom in the compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain types of cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannepine-4,7-dione: Similar in structure but with different substituents.
2,2-Dimethyl-4,7-dihydro-2H-1,3,2-dioxastannepine-4,7-dione: Another dioxastannepine derivative with different functional groups
Uniqueness
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its specific butoxy substituents, which impart distinct chemical and physical properties. These properties make it particularly useful in certain catalytic and biological applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
17913-97-2 |
|---|---|
Molekularformel |
C12H20O6Sn |
Molekulargewicht |
378.99 g/mol |
IUPAC-Name |
2,2-dibutoxy-1,3,2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H4O4.2C4H9O.Sn/c5-3(6)1-2-4(7)8;2*1-2-3-4-5;/h1-2H,(H,5,6)(H,7,8);2*2-4H2,1H3;/q;2*-1;+4/p-2 |
InChI-Schlüssel |
AXKPSWHIYRVNNA-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCO[Sn]1(OC(=O)C=CC(=O)O1)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





